Benzoyl-dl-phenylalanine
CAS No.: 2901-76-0
Cat. No.: VC21545118
Molecular Formula: C16H15NO3
Molecular Weight: 269.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2901-76-0 |
|---|---|
| Molecular Formula | C16H15NO3 |
| Molecular Weight | 269.29 g/mol |
| IUPAC Name | 2-benzamido-3-phenylpropanoic acid |
| Standard InChI | InChI=1S/C16H15NO3/c18-15(13-9-5-2-6-10-13)17-14(16(19)20)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18)(H,19,20) |
| Standard InChI Key | NPKISZUVEBESJI-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2 |
| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2 |
Introduction
Physical and Chemical Properties
Benzoyl-DL-phenylalanine possesses several distinctive physical and chemical properties that influence its behavior in various applications and determine its suitability for different purposes. The compound's molecular formula is C16H15NO3, reflecting its composition of a phenylalanine backbone (C9H11NO2) with an added benzoyl group (C7H5O). This structure results in a molecular weight that can be calculated as the sum of the atomic weights of its constituent atoms, accounting for the specific structural arrangement of the benzoyl-phenylalanine molecule.
The solubility profile of benzoyl-DL-phenylalanine can be inferred from its structure and related compounds. Given its mixed hydrophobic-hydrophilic nature, it likely exhibits good solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), with limited solubility in water under neutral conditions. The solubility in water may increase at higher pH values as the carboxylic acid group deprotonates, forming a more water-soluble salt. This pH-dependent solubility behavior is an important consideration for formulation purposes in pharmaceutical applications and can significantly affect the compound's bioavailability and delivery characteristics.
Synthesis Methods
The synthesis of benzoyl-DL-phenylalanine typically involves the benzoylation of phenylalanine or a suitable precursor under controlled conditions. While the search results don't provide a direct synthesis method specifically for benzoyl-DL-phenylalanine itself, synthesis approaches can be inferred from methods used for related compounds and derivatives. These synthetic strategies typically aim to efficiently introduce the benzoyl group while maintaining the integrity of the amino acid structure and, in the case of stereospecific synthesis, preserving the stereochemistry of the starting material.
One potential approach for synthesizing benzoyl-DL-phenylalanine involves the direct benzoylation of DL-phenylalanine using benzoyl chloride or benzoic anhydride under appropriate conditions. This reaction typically occurs in an aqueous alkaline medium, where the high pH ensures that the amino group remains deprotonated and thus nucleophilic, enabling it to attack the electrophilic carbonyl carbon of the benzoylating agent. The reaction conditions must be carefully controlled to favor N-benzoylation over O-benzoylation of the carboxylic acid group, though this is less of a concern if the carboxyl group is protected or exists as a carboxylate salt under the alkaline conditions. Following the reaction, purification steps would be necessary to isolate the pure product, potentially including pH adjustments, recrystallization, and washing procedures.
For the synthesis of specific derivatives, more complex procedures may be required. For example, the synthesis of 4'-fluoro-p-benzoyl-DL-phenylalanine (4F-Bpa) involves a multi-step process : First, a reaction of 4-fluorobenzoyl chloride with toluene in the presence of aluminum chloride as a Lewis acid catalyst forms a fluorinated benzophenone intermediate. This is followed by further reactions to incorporate the amino acid portion, including the use of ethyl acetamidocyanoacetate and appropriate base catalysts. The process continues with hydrolysis under acidic conditions (using a mixture of HCl and trifluoroacetic acid) at elevated temperatures. Finally, purification steps including pH adjustment, centrifugation, and washing are performed to isolate the pure product.
These synthetic approaches demonstrate the complexity that can be involved in preparing benzoyl-phenylalanine derivatives. The choice of method would depend on factors such as the desired stereochemical outcome, scale of production, available starting materials, and specific structural modifications required. Industrial production might employ different methods optimized for efficiency, yield, and cost-effectiveness, potentially utilizing enzymatic approaches or continuous flow chemistry for larger-scale synthesis.
Biological Activities and Applications
Biochemical Research Applications
In biochemical research, benzoyl-DL-phenylalanine and its stereoisomers serve as valuable tools for understanding fundamental biological processes. The compounds are used in studies related to protein synthesis and enzyme activity, helping researchers to elucidate metabolic pathways and enzyme interactions . As modified amino acids, they can provide insights into how structural modifications affect biological recognition, binding affinities, and catalytic processes, contributing to our understanding of structure-function relationships in biochemistry.
The distinct stereochemistry of the D and L forms makes these compounds particularly useful for investigating stereoselective biological processes. For example, the observation that certain soil bacteria can metabolize both benzoyl-D-phenylalanine and benzoyl-L-phenylalanine suggests the presence of enzymes capable of processing both stereoisomers . This finding has implications for understanding the evolution and specificity of enzymatic systems and may provide insights into the development of stereoselective synthetic methodologies or biocatalytic processes. Such research contributes to our fundamental understanding of enzyme structure-function relationships and the biochemical basis for stereoselectivity in biological systems.
In analytical biochemistry, Na-Benzoyl-D-phenylalanine is employed as a standard in chromatographic techniques, aiding in the accurate analysis of complex mixtures . This application leverages the compound's well-defined structure and properties, making it a reliable reference material for method development and validation in analytical procedures examining amino acids, peptides, or related compounds. The use of stereochemically pure standards is particularly important in these contexts, as they allow for the development of methods capable of distinguishing between stereoisomers in biological samples, which can be critical for accurate analysis in both research and clinical settings.
Industrial Applications
Beyond pharmaceutical and research applications, benzoyl derivatives of phenylalanine have found uses in various industrial sectors, demonstrating their versatility and commercial value. In cosmetic formulations, the compound is incorporated into skincare products for its potential to enhance skin absorption and improve the efficacy of active ingredients . This application leverages the compound's amphiphilic nature, combining hydrophobic and hydrophilic elements that may help facilitate the penetration of other ingredients through the skin barrier, potentially enhancing the performance of cosmetic products.
In the food industry, Na-Benzoyl-D-phenylalanine acts as a flavoring agent or preservative in certain food products, providing both functional and sensory benefits . The compound's potential contributions to flavor profiles, coupled with possible antimicrobial or preservative properties, make it a valuable ingredient in food formulations. The specific role and regulatory status of the compound in food applications would depend on regional regulations governing food additives and generally recognized as safe (GRAS) designations by relevant authorities.
The chemical properties of benzoyl-DL-phenylalanine and its stereoisomers also make them useful in various other industrial processes and products. Their well-defined structures and chemical behaviors allow for consistent performance in technical applications, while their biocompatibility may provide advantages in products intended for human use or consumption. As with many specialized chemicals, the specific industrial applications continue to evolve as new properties and potential uses are discovered through ongoing research and development efforts in both academic and industrial settings.
Microbial Metabolism
An intriguing aspect of benzoyl-phenylalanine chemistry is its interaction with microbial systems, particularly the ability of certain bacteria to metabolize these compounds. Research has demonstrated that specific soil bacteria strains, identified as KT82 and KT83, can utilize both benzoyl-D-phenylalanine and benzoyl-L-phenylalanine as sole sources of carbon and nitrogen . This finding is particularly significant because it demonstrates microbial capacity to process compounds containing D-amino acid components, which are generally less common in nature than their L-counterparts and often resistant to many biodegradation pathways.
The ability of these bacterial strains to metabolize both stereoisomers suggests the presence of specialized enzymatic systems capable of recognizing and processing different stereochemical configurations. This metabolic versatility might involve specific D-amino acid oxidases, racemases that convert between stereoisomers, or hydrolases capable of cleaving the benzoyl group from both D and L forms. Understanding these enzymatic mechanisms could provide valuable insights into the evolution of metabolic pathways and the development of substrate specificity in enzymes, contributing to our fundamental knowledge of biochemistry and microbial adaptation.
From an environmental perspective, the microbial metabolism of benzoyl-phenylalanine has implications for the natural cycling of similar compounds in ecosystems. The identification of bacteria capable of utilizing these compounds suggests potential routes for biodegradation of benzoyl-amino acids and related structures in the environment. This knowledge could inform bioremediation strategies for environments contaminated with similar compounds, leveraging natural microbial metabolic capabilities for environmental restoration purposes. Additionally, the study of these metabolic pathways might reveal new enzymatic tools for biotechnological applications in the synthesis or modification of amino acid derivatives.
The research on microbial metabolism of benzoyl-phenylalanine also connects to broader questions in biochemistry, particularly regarding the prevalence and role of D-amino acids in nature. While L-amino acids predominate in most biological systems, D-amino acids are found in bacterial cell walls and various natural products, including antibiotics like penicillin. The observation that certain bacteria can metabolize benzoyl-D-phenylalanine adds to our understanding of how D-amino acid derivatives are processed in natural systems, potentially revealing previously unrecognized metabolic capabilities and ecological roles of these compounds.
Related Compounds and Derivatives
Several derivatives of benzoyl-phenylalanine have been studied for their specific properties and applications, providing a broader context for understanding this class of compounds. These derivatives typically involve modifications to the benzoyl group, the phenylalanine portion, or both, resulting in compounds with altered physical, chemical, and biological properties. The development and characterization of these derivatives contribute to a more comprehensive understanding of structure-activity relationships and expand the potential applications of this class of compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume